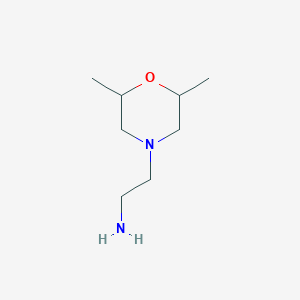
3-Chloro-3',4'-difluorobenzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Chloro-3’,4’-difluorobenzophenone” is a chemical compound with the IUPAC name (3-chlorophenyl) (3,4-difluorophenyl)methanone . It has a molecular weight of 252.65 .
Molecular Structure Analysis
The InChI code for “3-Chloro-3’,4’-difluorobenzophenone” is 1S/C13H7ClF2O/c14-10-3-1-2-8(6-10)13(17)9-4-5-11(15)12(16)7-9/h1-7H . This code provides a standard way to encode the compound’s molecular structure.
Applications De Recherche Scientifique
Electrochemical Reduction and Carboxylation
The electrochemical reduction and carboxylation of halobenzophenones, including 3-Chloro-3',4'-difluorobenzophenone, have been studied in aprotic solvents. This research focuses on the mechanism of electroreduction and the stability of radical anions derived from difluorobenzophenones. The presence of CO2 significantly enhances the carboxylation process, leading to the principal product being the α-hydroxyacid. This method shows promise for synthesizing complex organic compounds with high yields and minimal environmental pollution (Isse et al., 2002).
Synthesis for High-Performance Polymers
Research on the synthesis of fluorinated phthalazinone monomer and its polymers includes the use of 3-Chloro-3',4'-difluorobenzophenone as a starting material. These polymers are recognized for their good solubility, excellent thermal properties, and potential applications in engineering plastics and membrane materials. The study extends to the analysis of refractive indices and optical waveguide material potentials, indicating a significant contribution to the field of optical electronics and high-performance materials (Xiao et al., 2003).
Environmental Catalysis
The synergistic elimination of NOx and chloroaromatics using a commercial V2O5-WO3/TiO2 catalyst highlights the application of chlorinated benzophenones in environmental catalysis. This research provides insights into the reaction characteristics, byproducts, and the effects of SO2 on the catalytic process. The findings are crucial for understanding multi-pollutant control strategies and assessing environmental risks associated with such systems (Jiang et al., 2019).
Quantum Chemical Studies
Quantum chemical studies on molecules derived from or related to 3-Chloro-3',4'-difluorobenzophenone, such as the investigation of molecular geometry and chemical reactivity, offer deep insights into the electronic structure and potential applications in material science. These studies, including spectroscopic analysis and computational chemistry, reveal the chemical reactivity and physicochemical properties critical for designing new molecules with desired functionalities (Prasad et al., 2017).
Disinfection Byproduct Formation
The formation of iodinated disinfection byproducts (I-DBPs) during cooking with chloraminated or chlorinated tap water and iodized table salt involves reactions that may include derivatives of 3-Chloro-3',4'-difluorobenzophenone. Understanding the formation, toxicity, and control of these byproducts is crucial for assessing the health risks associated with common household cooking processes. This area of research underscores the importance of chemical interactions between disinfectants, food, and additives in everyday environments (Pan et al., 2016).
Propriétés
IUPAC Name |
(3-chlorophenyl)-(3,4-difluorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF2O/c14-10-3-1-2-8(6-10)13(17)9-4-5-11(15)12(16)7-9/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLJNBOTIFBIRM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)C2=CC(=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373904 |
Source


|
| Record name | 3-Chloro-3',4'-difluorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-3',4'-difluorobenzophenone | |
CAS RN |
844884-94-2 |
Source


|
| Record name | 3-Chloro-3',4'-difluorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1302552.png)
![4-[2-(Fmoc-amino)ethyl]piperazin-1-ylacetic acid dihydrochloride](/img/structure/B1302554.png)

![4-[2-(Fmoc-amino)ethoxy]-benzoic acid](/img/structure/B1302558.png)

![(2S,11aS)-Fmoc-2-amino-10-carboxymethyl-1,2,3,11a-tetrahydro-10H-pyrrolo[2,1-c][1,4]-benzodiazepine-5,11-dione](/img/structure/B1302563.png)




![Benzyl-[1-(4-methoxyphenyl)ethyl]amine hydrochloride](/img/structure/B1302571.png)

